1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid
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Overview
Description
“1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O2 . It is a derivative of cyclopentanecarboxylic acid and piperazine .
Molecular Structure Analysis
The molecular weight of “1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid” is 198.26 . The empirical formula is C10H18N2O2 .Scientific Research Applications
Anticancer Activity
Research has shown the design and synthesis of heterocyclic compounds incorporating the piperazine moiety for potential anticancer activity. One study developed a compound demonstrating in vitro anticancer activities against human bone cancer cell lines, highlighting the therapeutic potential of piperazine derivatives in oncology (Lv et al., 2019).
Antibacterial and Antimicrobial Agents
Piperazine derivatives have been explored for their antibacterial properties. Compounds such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid have shown efficacy against various bacterial strains, indicating their potential as antimicrobial agents (Miyamoto et al., 1990).
Enzyme Inhibition for Therapeutic Applications
Several studies have investigated piperazine derivatives as enzyme inhibitors for therapeutic uses. For example, compounds targeting the soluble epoxide hydrolase enzyme were identified, which is significant for developing treatments for diseases where this enzyme plays a crucial role (Thalji et al., 2013).
Synthesis and Chemical Transformation
Piperazine derivatives have been utilized in chemical syntheses, such as in the development of Lewis basic catalysts for the hydrosilylation of N-aryl imines. This showcases the versatile role of piperazine-based compounds in facilitating chemical transformations with high enantioselectivity (Wang et al., 2006).
properties
IUPAC Name |
1-piperazin-1-ylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-9(14)10(3-1-2-4-10)12-7-5-11-6-8-12/h11H,1-8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZDCAGCXOATAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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